molecular formula C20H30N2O6S2 B2422266 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) CAS No. 1195748-61-8

4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)

Cat. No. B2422266
CAS RN: 1195748-61-8
M. Wt: 458.59
InChI Key: UJLCXASGERWFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” is an organic compound with the chemical formula C20H30N2O6S2 . It has a molecular weight of 458.6 and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” is 1S/2C7H8O3S.C6H14N2/c2*1-6-2-4-7 (5-3-6)11 (8,9)10;1-6 (7)2-4-8-5-3-6/h2*2-5H,1H3, (H,8,9,10);8H,2-5,7H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” is a white to yellow solid . It has a molecular weight of 458.6 and a chemical formula of C20H30N2O6S2 .

Scientific Research Applications

. .

Catalyst in the Synthesis of N-Methyl Imines

A related compound, 4,4′-Trimethylenedipiperidine, has been used as a safe and green catalyst in the synthesis of various N-methyl imines . Given the structural similarities, it’s possible that “4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” could have similar applications.

Green Chemistry

The compound could potentially be used in green chemistry. For instance, 4,4′-Trimethylenedipiperidine is known for its high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol . “4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” might share these properties due to its similar structure.

Solvent-Free Conditions

The trend in chemical methodology is to conduct processes under solvent-free conditions . Given its solid form , “4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” could potentially be used in such processes.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-methylbenzenesulfonic acid;4-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.C6H14N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-6(7)2-4-8-5-3-6/h2*2-5H,1H3,(H,8,9,10);8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCXASGERWFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (1.96 g, 9.15 mmol) in MeOH (15.2 mmol) was added dropwise over 30 minutes to a solution of p-toluenesulfonic acid monohydrate (4.00 g, 21.0 mmol) in 2-propanol (7.9 mL) at 60° C. The reaction mixture was then heated to 60° C. for 16 h. After cooling to 0° C. the precipitate was filtered off and washed with 2-propanol and dried to give the title compound (3.91 g, 93%) as a white solid.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
15.2 mmol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step One
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.